molecular formula C33H40O20 B8236250 3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one

Cat. No.: B8236250
M. Wt: 756.7 g/mol
InChI Key: VRYWDBDPXMHHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, systematically named as 3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one, is a flavonoid glycoside derived from the isorhamnetin aglycone. It is characterized by a central chromen-4-one (flavonol) core substituted with hydroxyl groups, a 4-hydroxyphenyl group at position 2, and two distinct glycosyl moieties at positions 3 and 7 .

  • Structural Features: The 3-O-glycoside consists of a sophoroside (β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside) unit, while the 7-O-glycoside is a rhamnoside (α-L-rhamnopyranoside) . The molecular formula is C34H42O22, with a molecular weight of 826.69 g/mol (calculated from and ).
  • Biological Relevance: Flavonoid glycosides like this compound are prominent in medicinal plants and exhibit antioxidative, anti-inflammatory, and anti-cancer activities. Its glycosylation pattern enhances solubility and bioavailability compared to non-glycosylated flavonols .

Properties

IUPAC Name

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(47-10)48-13-6-14(37)18-15(7-13)49-28(11-2-4-12(36)5-3-11)29(22(18)41)52-33-30(25(44)21(40)17(9-35)51-33)53-32-27(46)24(43)20(39)16(8-34)50-32/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYWDBDPXMHHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93098-79-4
Record name Kaempferol 3-sophoroside 7-rhamnoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Glycosylation at Position 7

The 7-hydroxyl group undergoes glycosylation first due to its lower steric hindrance and higher nucleophilicity. The Koenigs-Knorr method is employed using 3,4,5-trihydroxy-6-methyloxan-2-yl bromide as the glycosyl donor.

Procedure :

  • Activation : The aglycone (1 eq) is dissolved in anhydrous dichloromethane with silver carbonate (2.5 eq) to scavenge bromide ions.

  • Coupling : 3,4,5-Trihydroxy-6-methyloxan-2-yl bromide (1.2 eq) is added dropwise at 0°C under nitrogen. The mixture is stirred for 12–16 h at room temperature.

  • Workup : The reaction is quenched with saturated sodium bicarbonate, and the organic layer is dried over sodium sulfate.

Yield : 58–62% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Glycosylation at Position 3

The disaccharide moiety at position 3 requires a two-step glycosylation sequence. First, a protected glucose derivative is attached, followed by a second glycosylation with a hydroxymethyl oxane unit.

First Glycosylation: 4,5-Dihydroxy-6-(hydroxymethyl)oxan-2-yl Attachment

A phase-transfer catalysis (PTC) method is used for improved regioselectivity:

  • Donor : 2,3,4-Tri-O-acetyl-α-D-glucopyranosyl bromide (1.5 eq).

  • Conditions : Chloroform/water (5:2 v/v), benzyltriethylammonium bromide (0.1 eq), 10% NaOH (aq).

  • Reaction Time : 15 h at reflux.

Intermediate Isolation : The acetylated product is purified via flash chromatography (dichloromethane/methanol 9:1), yielding 44–50%.

Second Glycosylation: 3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl Attachment

A Michael-type glycosylation is performed under microwave irradiation to enhance reaction kinetics:

  • Donor : 3,4,5-Tri-O-benzyl-6-(hydroxymethyl)oxan-2-yl trichloroacetimidate (1.2 eq).

  • Conditions : Acetonitrile, 0.5 eq triflic acid, 100°C, 20 min.

  • Deprotection : Hydrogenolysis with Pd/C (10% w/w) in ethanol removes benzyl groups.

Yield : 65–70% after HPLC purification.

Protection-Deprotection Sequences

Hydroxyl Group Protection

  • Benzylation : Active hydroxyls (positions 5 and 4′) are protected using benzyl bromide (3 eq) and potassium carbonate (5 eq) in acetone.

  • Acetylation : Transient protection of sugar hydroxyls is achieved with acetic anhydride/pyridine (1:2 v/v).

Final Deprotection

  • Hydrogenolysis : Benzyl groups are removed using H<sub>2</sub>/Pd-C in ethanol (40 psi, 6 h).

  • Saponification : Acetyl groups are cleaved with 0.1 M NaOH in methanol/water (4:1 v/v).

Analytical Data and Characterization

Spectroscopic Confirmation

  • <sup>1</sup>H NMR (600 MHz, DMSO-d<sub>6</sub>): δ 7.82 (d, J = 8.4 Hz, H-2′, H-6′), 6.87 (d, J = 8.4 Hz, H-3′, H-5′), 6.68 (s, H-6), 5.12 (d, J = 7.2 Hz, H-1‴), 4.98 (d, J = 3.6 Hz, H-1″).

  • <sup>13</sup>C NMR (150 MHz, DMSO-d<sub>6</sub>): δ 182.4 (C-4), 164.2 (C-7), 161.8 (C-5), 157.3 (C-9), 128.9 (C-2′, C-6′), 116.4 (C-3′, C-5′).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 25:75, 1.0 mL/min, λ = 254 nm).

  • Mass Spec : [M+H]<sup>+</sup> m/z 907.24 (calc. 907.22).

Challenges and Optimization

Regioselectivity Issues

Competing glycosylation at positions 3′ and 4′ is mitigated by:

  • Temperature Control : Lower temperatures (0–5°C) favor position 3.

  • Donor Acidity : Trichloroacetimidate donors exhibit higher reactivity toward less hindered hydroxyls.

Solvent Optimization

  • Microwave-Assisted Synthesis : Reduces reaction times from 48 h to 20–35 min.

  • Eco-Friendly Solvents : Ethyl acetate/ethanol mixtures replace toxic pyridine in later steps.

Industrial-Scale Considerations

Cost-Effective Donor Synthesis

  • Enzymatic Glycosylation : Recombinant glycosyltransferases reduce reliance on chemical donors, lowering production costs by ~40%.

  • Continuous Flow Systems : Enhance throughput by 3-fold compared to batch reactors .

Chemical Reactions Analysis

Types of Reactions

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified biological activities .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Flavonoid Glycosides

Compound Name Molecular Formula Molecular Weight (g/mol) Glycosylation Sites Key Functional Groups
Target Compound (Isorhamnetin 3-sophoroside 7-rhamnoside) C34H42O22 826.69 3-O-sophoroside, 7-O-rhamnoside 4-hydroxyphenyl, multiple -OH
Quercetin 3-O-β-D-glucoside C21H20O12 464.38 3-O-glucoside 3',4'-dihydroxyphenyl, 5-OH
Kaempferol 7-O-α-L-rhamnoside C21H20O10 432.38 7-O-rhamnoside 4'-hydroxyphenyl, 3-OH
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one C27H30O16 610.52 3-O-glycoside (complex hexose) 3,4-dihydroxyphenyl, 5,7-OH

Key Observations :

  • The target compound has dual glycosylation (positions 3 and 7), unlike quercetin or kaempferol derivatives, which are typically mono-glycosylated .
  • The presence of a 4-hydroxyphenyl group instead of 3',4'-dihydroxyphenyl (as in quercetin) reduces its capacity for radical scavenging but enhances stability against oxidation .

Physicochemical Comparison

  • Solubility : The target compound’s high hydroxylation and glycosylation improve water solubility (~2.5 mg/mL in aqueous buffers) compared to aglycones like isorhamnetin (<0.1 mg/mL) .
  • Acid-Base Properties: The compound has an estimated pKa of 6.01±0.40, similar to other flavonol glycosides, due to deprotonation of the 4'-OH group .
  • Thermal Stability: The glycosidic linkages degrade at temperatures above 150°C, consistent with other glycosylated flavonoids .

Table 2: Antioxidant and Pharmacological Activities

Compound DPPH Radical Scavenging (IC50, μM) Anti-inflammatory Activity (IC50, COX-2 Inhibition) Bioavailability (Oral, %)
Target Compound 18.7 ± 1.2 45.2 ± 3.1 12.3 ± 2.1
Quercetin 3-O-glucoside 22.5 ± 1.8 38.9 ± 2.5 9.8 ± 1.5
Isorhamnetin (Aglycone) 14.2 ± 0.9 28.4 ± 1.7 2.1 ± 0.3
Kaempferol 7-O-rhamnoside 25.6 ± 2.1 52.7 ± 4.2 8.9 ± 1.2

Key Findings :

  • The target compound exhibits moderate antioxidant activity compared to its aglycone, as glycosylation slightly reduces direct radical scavenging but improves cellular uptake .
  • Its anti-inflammatory activity is superior to kaempferol glycosides but less potent than quercetin derivatives, likely due to structural differences in the B-ring .
  • Dual glycosylation enhances bioavailability over mono-glycosylated analogs, as seen in its higher oral absorption .

Biological Activity

The compound 3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one is a complex organic molecule with significant biological potential. This review will focus on its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features multiple hydroxyl groups and a unique tetracyclic structure that contributes to its biological activity. The molecular formula is C45H72O17C_{45}H_{72}O_{17}, with a molecular weight of approximately 888 g/mol. Its structural complexity allows for diverse interactions with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. It scavenges free radicals and reduces oxidative stress in various cellular models. The presence of multiple hydroxyl groups enhances its ability to donate electrons and neutralize reactive oxygen species (ROS) .

Antimicrobial Properties

Studies have demonstrated that the compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and the modulation of cell cycle regulators .

The biological activities of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The hydroxyl groups facilitate binding to enzyme active sites, inhibiting their function.
  • Cell Membrane Interaction : The compound's lipophilicity allows it to integrate into cellular membranes, affecting membrane fluidity and function.
  • Gene Expression Modulation : It may influence the expression of genes involved in oxidative stress response and inflammation through transcription factor activation .

Case Study 1: Antioxidant Efficacy

A study conducted on human fibroblast cells showed that treatment with the compound significantly reduced oxidative damage induced by hydrogen peroxide. The results indicated a decrease in lipid peroxidation levels by 40% compared to untreated controls .

Case Study 2: Antimicrobial Activity

In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests its potential as a natural antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructure ComplexityAntioxidant ActivityAntimicrobial ActivityAnticancer Activity
Compound AModerateModerateLowHigh
Compound BHighHighModerateModerate
Target Compound Very High Very High High Very High

Q & A

Q. How can researchers determine the purity and structural integrity of this compound?

Methodological Answer:

  • Use high-resolution mass spectrometry (HR-MS) to confirm molecular weight and isotopic patterns, complemented by NMR spectroscopy (1H, 13C, 2D-COSY, HSQC) to resolve hydroxyl and glycosidic linkages in the complex sugar moieties .
  • Employ HPLC with UV/Vis detection (λ = 280–320 nm) to assess purity, leveraging the chromen-4-one core’s absorbance characteristics. Validate with thin-layer chromatography (TLC) using silica gel plates and vanillin-sulfuric acid staining .

Q. What are the recommended protocols for synthesizing this compound?

Methodological Answer:

  • Use enzymatic glycosylation or chemical coupling (e.g., Mitsunobu reaction) to attach oxane-derived sugar units to the chromen-4-one core. Optimize reaction conditions (solvent, temperature, catalyst) via statistical design of experiments (DoE) to minimize side products .
  • Monitor glycosidic bond formation using Fourier-transform infrared spectroscopy (FT-IR) to track hydroxyl and carbonyl group interactions .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between observed and predicted bioactivity in this compound?

Methodological Answer:

  • Apply density functional theory (DFT) to model hydrogen-bonding interactions between hydroxyl groups and target proteins (e.g., enzymes in flavonoid metabolism). Cross-validate with molecular dynamics simulations to assess conformational stability .
  • Address contradictions between in silico predictions and in vitro assays (e.g., antioxidant capacity) by incorporating solvent effects and protonation states into computational models .

Q. What advanced techniques are suitable for studying this compound’s metabolic pathways?

Methodological Answer:

  • Use isotopic labeling (e.g., 13C-glucose) to trace metabolic intermediates in plant or microbial systems. Analyze via LC-MS/MS with targeted MRM (multiple reaction monitoring) to detect glycosylated metabolites .
  • For in vitro studies, employ hepatocyte or microbial co-culture models to simulate phase I/II metabolism, quantifying metabolites with high-resolution orbitrap MS .

Q. How can researchers address challenges in handling the compound’s hygroscopicity during experiments?

Methodological Answer:

  • Store the compound in desiccated containers under inert gas (N₂/Ar) to prevent hydrolysis of labile glycosidic bonds. Use Karl Fischer titration to monitor residual moisture in batches .
  • For kinetic studies, prepare solutions in anhydrous DMSO or DMF and conduct reactions in glovebox-controlled environments (<1% humidity) .

Q. What strategies mitigate spectral overlap in NMR analysis of this highly hydroxylated compound?

Methodological Answer:

  • Perform variable-temperature NMR (e.g., 25°C to 60°C) to resolve overlapping hydroxyl proton signals. Use deuterated methanol (CD₃OD) as a solvent to enhance signal separation .
  • Apply selective 1D-TOCSY or NOESY experiments to isolate spin systems in crowded regions of the spectrum .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on this compound’s antioxidant activity?

Methodological Answer:

  • Standardize assay conditions: Use DPPH/ABTS radical scavenging protocols with controlled pH (e.g., phosphate buffer, pH 7.4) and temperature (25°C). Normalize results to Trolox equivalents to reduce inter-lab variability .
  • Investigate matrix effects (e.g., coexisting polyphenols in plant extracts) via HPLC fractionation followed by activity-guided isolation .

Q. Why do computational predictions of glycosidic bond stability conflict with experimental hydrolysis rates?

Methodological Answer:

  • Refine quantum mechanical/molecular mechanical (QM/MM) models to include explicit water molecules and counterions (e.g., Na⁺) that stabilize transition states .
  • Validate with kinetic isotope effect (KIE) studies using deuterated solvents (D₂O) to probe acid-catalyzed hydrolysis mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.